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Compound of Interest

Compound Name: 1-Chloro-2-iodoethane

Cat. No.: B1360244 Get Quote

A Comparative Guide for Researchers

For researchers, scientists, and professionals in drug development, the unambiguous

confirmation of a product's chemical structure is a critical step in any synthetic pathway. This

guide provides a comparative analysis of spectroscopic techniques used to identify the

products arising from reactions of the starting material, 1-chloro-2-iodoethane. We present

key experimental data and detailed protocols for nuclear magnetic resonance (NMR)

spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to differentiate between

potential elimination and substitution products.

Potential Reaction Pathways of 1-Chloro-2-
iodoethane
1-Chloro-2-iodoethane is a versatile substrate that can undergo various reactions, primarily

elimination and nucleophilic substitution. The most probable products from such reactions

include:

Vinyl Chloride (Elimination Product): Formed through the removal of hydrogen iodide (HI) or

hydrogen chloride (HCl).

2-Chloroethanol (Substitution Product): Results from the substitution of the iodide atom by a

hydroxyl group.
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2-Iodoethanol (Substitution Product): Arises from the substitution of the chlorine atom by a

hydroxyl group.

The following sections detail how spectroscopic analysis can be employed to distinguish

between these potential products.

Comparative Spectroscopic Data
The structural differences between the potential products give rise to distinct spectroscopic

signatures. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C

NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data

Compound
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Vinyl Chloride ~5.4 (1H, dd)
Doublet of

doublets
1H

Jtrans ≈ 14.8,

Jcis ≈ 7.5

~5.3 (1H, dd)
Doublet of

doublets
1H

Jtrans ≈ 14.8,

Jgem ≈ 1.5

~6.2 (1H, dd)
Doublet of

doublets
1H

Jcis ≈ 7.5, Jgem

≈ 1.5

2-Chloroethanol ~3.7 (2H, t) Triplet 2H J ≈ 5.5

~3.6 (2H, t) Triplet 2H J ≈ 5.5

~2.5 (1H, s) Singlet (broad) 1H (OH) -

2-Iodoethanol ~3.8 (2H, t) Triplet 2H J ≈ 6.5

~3.2 (2H, t) Triplet 2H J ≈ 6.5

~2.0 (1H, s) Singlet (broad) 1H (OH) -

Table 2: ¹³C NMR Spectroscopic Data
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Compound Chemical Shift (δ, ppm)

Vinyl Chloride ~126.2 (CH)

~117.5 (CH₂)

2-Chloroethanol ~63.5 (CH₂OH)

~46.5 (CH₂Cl)

2-Iodoethanol ~63.0 (CH₂OH)

~10.0 (CH₂I)

Table 3: Infrared (IR) Spectroscopy Data
Compound

Key Absorption Bands
(cm⁻¹)

Functional Group

Vinyl Chloride ~3100-3000 =C-H stretch

~1625 C=C stretch

~950, 895 =C-H bend (out-of-plane)

2-Chloroethanol ~3600-3200 (broad) O-H stretch

~3000-2850 C-H stretch (sp³)

~1050 C-O stretch

~750-650 C-Cl stretch

2-Iodoethanol ~3600-3200 (broad) O-H stretch

~3000-2850 C-H stretch (sp³)

~1040 C-O stretch

~600-500 C-I stretch

Table 4: Mass Spectrometry (MS) Data
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Compound
Molecular Ion (M⁺) Peak
(m/z)

Key Fragment Ions (m/z)

Vinyl Chloride
62/64 (due to ³⁵Cl/³⁷Cl

isotopes)
27 (base peak, [C₂H₃]⁺)

2-Chloroethanol
80/82 (due to ³⁵Cl/³⁷Cl

isotopes)
49 ([CH₂Cl]⁺), 31 ([CH₂OH]⁺)

2-Iodoethanol 172 127 ([I]⁺), 45 ([CH₂OH]⁺)

Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on meticulous experimental

procedures. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.8 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to

avoid interfering signals.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR

spectra on a spectrometer operating at a field strength of 300 MHz or higher for better

resolution.

¹H NMR Parameters: Typical parameters include a 30-45° pulse angle, a relaxation delay of

1-2 seconds, and acquisition of 16-32 scans.

¹³C NMR Parameters: Employ proton decoupling to simplify the spectrum. Typical

parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and acquisition of

1024 or more scans to achieve an adequate signal-to-noise ratio.

Data Processing: Process the raw data using appropriate software. This involves Fourier

transformation, phase correction, baseline correction, and integration of the signals.
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Infrared (IR) Spectroscopy
Sample Preparation (for liquid samples): Place a drop of the neat liquid sample between two

polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

Background Spectrum: Record a background spectrum of the empty salt plates to subtract

any atmospheric or instrumental interferences.

Sample Spectrum: Place the sample-containing salt plates in the spectrometer's sample

holder and acquire the IR spectrum.

Data Acquisition: Typically, spectra are recorded in the range of 4000-400 cm⁻¹. Co-adding

16-32 scans is common to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands and compare them to the

expected values for the potential products.

Mass Spectrometry (MS)
Sample Introduction: For volatile compounds like vinyl chloride, direct injection or headspace

analysis is suitable. For less volatile liquids like the substituted ethanols, a direct insertion

probe or injection into a gas chromatograph (GC-MS) can be used.

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment

ions and a characteristic mass spectrum.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to

separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each

ion.

Data Interpretation: Identify the molecular ion peak to determine the molecular weight of the

compound. Analyze the fragmentation pattern to deduce the structure of the molecule. The

isotopic pattern for chlorine-containing compounds (M⁺ and M+2 peaks in an approximate

3:1 ratio) is a key diagnostic feature.[1]
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Workflow for Product Structure Confirmation
The following diagram illustrates the logical workflow for identifying the product from a reaction

of 1-chloro-2-iodoethane using the spectroscopic techniques discussed.

Workflow for Spectroscopic Product Identification

Reaction

Spectroscopic Analysis

Data Interpretation and Structure Confirmation

Reaction of 1-Chloro-2-iodoethane

IR Spectroscopy Mass Spectrometry NMR Spectroscopy (1H & 13C)

Identify Functional Groups Determine Molecular Weight & Formula Elucidate Connectivity & Stereochemistry

Confirmed Product Structure

Click to download full resolution via product page

Caption: Logical workflow for product identification.

By systematically applying these spectroscopic methods and comparing the acquired data with

the reference values provided, researchers can confidently and accurately determine the

structure of the product obtained from reactions of 1-chloro-2-iodoethane. This rigorous

analytical approach is fundamental to ensuring the integrity and success of chemical research

and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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